molecular formula C9H10O3S B1502918 3-(Methylsulfinyl)phenylacetic acid CAS No. 1027730-68-2

3-(Methylsulfinyl)phenylacetic acid

Cat. No.: B1502918
CAS No.: 1027730-68-2
M. Wt: 198.24 g/mol
InChI Key: DXFCQIDRHQFCHE-UHFFFAOYSA-N
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Description

3-(Methylsulfinyl)phenylacetic acid is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

3-(Methylsulfinyl)phenylacetic acid and its derivatives have been explored in various chemical syntheses and applications:

  • Synthesis of Phenylacetic Esters : A study by Ogura, Itō, and Tsughihashi (1979) demonstrated the synthesis of phenylacetic esters from aromatic aldehydes using methyl (methylthio) methyl sulfoxide, a compound closely related to this compound (Ogura, Itō, & Tsughihashi, 1979).

  • A Convenient Synthesis of α-Bromophenylacetic Acid : Another study by Ogura et al. (1975) showcased the synthesis of α-bromophenylacetic acid derivatives using similar compounds. This synthesis is significant for the production of phenylacetic acid derivatives, which have wide applications in the pharmaceutical industry (Ogura, Furukawa, & Tsuchihashi, 1975).

  • Study of Reactive Extraction of Phenylacetic Acid : Wasewar et al. (2015) investigated the extraction of phenylacetic acid from dilute aqueous waste, which is crucial for its recovery in industrial processes. This study is pertinent for the efficient and environmentally-friendly production of phenylacetic acid (Wasewar et al., 2015).

Biological and Pharmaceutical Research

This compound-related compounds have been studied for their biological and pharmaceutical properties:

  • Antihyperglycemic Agents : Kees et al. (1996) described the synthesis and antidiabetic characterization of a compound related to this compound, showing potent antihyperglycemic effects in diabetic mice. This research suggests potential therapeutic applications in diabetes management (Kees et al., 1996).

  • Presence in Bovine Rumen Contents : A study by Patton and Kesler (1967) found phenylacetic and 3-phenylpropionic acids in rumen ingesta, indicating their role in the metabolism of amino acids in cattle. This research contributes to understanding the biochemistry of ruminant digestion (Patton & Kesler, 1967).

  • Antitumoral Potential : Huguenin et al. (2005) evaluated the antitumoral potential of nitric oxide-releasing non-steroidal anti-inflammatory drug derivatives, including compounds similar to this compound. This research is significant for the development of new cancer therapies (Huguenin et al., 2005).

Analytical Chemistry

This compound derivatives have also been used in analytical chemistry:

  • Radioenzymatic Assay for Catecholamines : Saller and Zigmond (1978) developed a radioenzymatic assay for catecholamines and dihydroxyphenylacetic acid, indicating the utility of related compounds in biochemical analysis (Saller & Zigmond, 1978).

  • Spectral Analysis of Phenylacetic Acid : The infrared and Raman spectra of phenylacetic acid were analyzed by Badawi and Förner (2011), showcasing the importance of these compounds in spectroscopic studies (Badawi & Förner, 2011).

Properties

IUPAC Name

2-(3-methylsulfinylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(12)8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFCQIDRHQFCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672620
Record name [3-(Methanesulfinyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027730-68-2
Record name [3-(Methanesulfinyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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